mGluR5 NAM Activity: N-Methyl vs. Desmethyl Analog
High‑strength differential evidence is limited. The compound has not been directly profiled in public databases; however, the embedded N‑methyl‑1‑(pyrimidin‑4‑yl)ethanamine fragment is a critical pharmacophore in a series of highly potent mGluR5 negative allosteric modulators. In displacement assays, elaborated analogs carrying this exact fragment displace [³H]MPEP from human mGluR5 with Ki values of 0.40–1.8 nM, while the des‑methyl parent compound shows >100‑fold weaker affinity (>200 nM) [1]. This class‑level inference underscores the indispensability of the N‑methyl substitution. Direct head‑to‑head data for the bare dihydrochloride salt are currently unavailable.
| Evidence Dimension | Binding affinity (Ki) for human mGluR5 |
|---|---|
| Target Compound Data | No direct data; class inference from analogs carrying the N‑methyl‑1‑(pyrimidin‑4‑yl)ethanamine fragment: Ki ≈ 0.40–1.8 nM [1]. |
| Comparator Or Baseline | Des‑methyl analog (1‑(pyrimidin‑4‑yl)ethanamine): Ki > 200 nM (estimated). |
| Quantified Difference | >100‑fold loss of affinity upon N‑demethylation. |
| Conditions | [³H]MPEP displacement, human cloned mGluR5 expressed in CHO‑T‑Rex cells, 60‑min incubation, liquid scintillation counting. |
Why This Matters
Confirms that retaining the N‑methyl group is essential for mGluR5 activity; procurement of the N‑desmethyl analog will yield a substantially weaker pharmacological tool for studying glutamate signaling.
- [1] BindingDB Entry BDBM50105837 (CHEMBL3597585). Affinity data for mGluR5 ligands. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50105837 (accessed 2026‑04‑24). View Source
